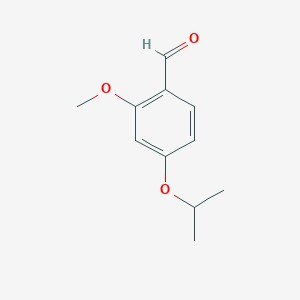

4-Isopropoxy-2-methoxybenzaldehyde

Description

4-Isopropoxy-2-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring isopropoxy (–OCH(CH₃)₂) and methoxy (–OCH₃) groups at the 4- and 2-positions of the benzene ring, respectively. This compound belongs to the family of aromatic aldehydes, which are widely utilized in organic synthesis, pharmaceuticals, and flavor/fragrance industries due to their reactivity and structural versatility.

Properties

IUPAC Name |

2-methoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10-5-4-9(7-12)11(6-10)13-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBQLOIOODISLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-2-methoxybenzaldehyde typically involves the alkylation of 2-methoxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production methods for 4-Isopropoxy-2-methoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and isopropoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

Oxidation: 4-Isopropoxy-2-methoxybenzoic acid.

Reduction: 4-Isopropoxy-2-methoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-2-methoxybenzaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: The compound can be used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The isopropoxy and methoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Isopropoxy-2-methoxybenzaldehyde with two structurally related benzaldehyde derivatives: 4-(Bromomethyl)benzaldehyde and 2-hydroxy-4-methoxybenzaldehyde .

Key Structural and Functional Differences

2-Hydroxy-4-methoxybenzaldehyde contains a phenolic –OH group, making it more polar and acidic (pKa ~10) than the ether-substituted analogs. This property enhances its solubility in aqueous environments .

Reactivity and Stability: The bromine atom in 4-(Bromomethyl)benzaldehyde increases electrophilicity, making it reactive in SN2 reactions or Suzuki couplings. In contrast, the ether groups in 4-Isopropoxy-2-methoxybenzaldehyde may stabilize the aromatic ring via resonance, directing electrophilic substitutions to specific positions . The phenolic –OH in 2-hydroxy-4-methoxybenzaldehyde may lead to oxidative degradation or dimerization under acidic conditions, a concern less relevant to the ether derivatives .

Toxicity and Safety: 4-(Bromomethyl)benzaldehyde requires stringent safety measures (e.g., eye flushing, skin decontamination) due to its irritant properties and undefined toxicology . 2-Hydroxy-4-methoxybenzaldehyde is regulated for food use, with impurities like 1-(2-hydroxy-4-methoxyphenyl)ethanone monitored for safety .

Research Findings and Implications

Analytical Challenges :

- Impurity profiling for benzaldehyde derivatives (e.g., 2-hydroxy-4-methoxybenzaldehyde) relies on GC and NMR, methods likely applicable to 4-Isopropoxy-2-methoxybenzaldehyde for quality control .

Knowledge Gaps: Toxicity and metabolic data for 4-Isopropoxy-2-methoxybenzaldehyde are absent in the provided evidence, necessitating further studies to assess occupational safety and environmental impact.

Biological Activity

4-Isopropoxy-2-methoxybenzaldehyde, with the molecular formula C11H14O3, is an organic compound characterized by a benzene ring substituted with an aldehyde group (-CHO), a methoxy group (-OCH3), and an isopropoxy group (-OCH(CH3)2). This unique structure contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in pharmacological research.

The compound is synthesized through various methods, often involving the manipulation of its functional groups to enhance its reactivity and biological efficacy. Its structure allows it to act as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.

Antimicrobial Properties

Research indicates that 4-Isopropoxy-2-methoxybenzaldehyde and its derivatives exhibit significant antimicrobial activity . A study highlighted that related compounds, such as 2-hydroxy-4-methoxybenzaldehyde, demonstrated antimicrobial effects against various bacteria and fungi. The minimum inhibitory concentrations (MIC) for these compounds ranged from 80 μg/mL to 300 μg/mL, suggesting potential applications as alternative antimicrobials, especially against antibiotic-resistant strains .

Anti-inflammatory Effects

Another aspect of the biological activity of 4-Isopropoxy-2-methoxybenzaldehyde includes its anti-inflammatory properties . Compounds with similar structures have been shown to inhibit inflammatory pathways, making them candidates for further investigation in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways related to inflammation .

Antioxidant Activity

The compound also exhibits antioxidant activity , which is crucial in preventing oxidative stress-related diseases. In various assays, including DPPH radical scavenging tests, related compounds have shown considerable antioxidant capacity, indicating that 4-Isopropoxy-2-methoxybenzaldehyde may contribute positively to cellular health by mitigating oxidative damage .

Topoisomerase Inhibition

Recent studies have explored the potential of 4-Isopropoxy-2-methoxybenzaldehyde as a topoisomerase inhibitor , which is significant in cancer therapy. Topoisomerases are enzymes that manage DNA topology during replication and transcription; their inhibition can lead to cancer cell death. Compounds derived from similar structures have shown promising results in inhibiting topoisomerase I activity, warranting further exploration into their therapeutic applications .

Table: Biological Activities of 4-Isopropoxy-2-methoxybenzaldehyde and Related Compounds

Case Study: Antimicrobial Efficacy

In a specific case study focusing on the antimicrobial efficacy of related compounds, researchers found that derivatives of methoxybenzaldehydes exhibited stronger antimicrobial properties than their essential oil counterparts. This study underscores the importance of structural modifications in enhancing biological activity and suggests that 4-Isopropoxy-2-methoxybenzaldehyde could be further optimized for better efficacy against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.